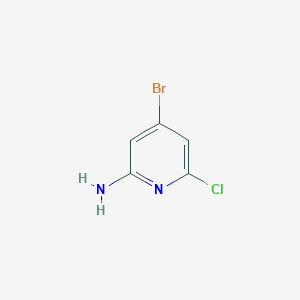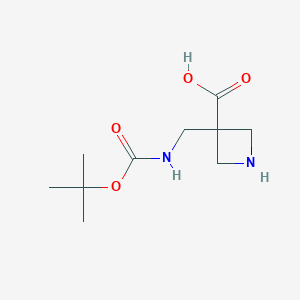
6-Bromo-1-methylisoquinoline
Overview
Description
6-Bromo-1-methylisoquinoline is an organic compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Scientific Research Applications
Synthesis Applications
- Knorr Synthesis of Quinolines : 6-Bromo-1-methylisoquinoline is utilized in the Knorr synthesis process. This method involves condensation and cyclization steps to produce quinolines, a class of heterocyclic aromatic compounds. The synthesis provides a route to various quinolines, including 6-bromo-2-chloro-4-methylquinoline, with applications in research on infectious diseases (Wlodarczyk et al., 2011).
Biological and Medicinal Applications
Antitumor Activity : Derivatives of this compound, such as isoquinoline-1-carboxaldehyde thiosemicarbazones, have been synthesized and evaluated for their antineoplastic activity. These compounds showed promising results against L1210 leukemia in mice, highlighting their potential in cancer research (Liu et al., 1995).
Synthesis of Tetracyclic Quinones : this compound is used in the synthesis of 1-functionalized-6-hydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones. These compounds have potential applications in medicinal chemistry and drug development (Croisy-Delcey et al., 1991).
Chemical and Analytical Applications
Fluorescent Probes for Biological Systems : 6-Methylquinoline derivatives, closely related to this compound, have been developed as fluorescent probes. These probes are sensitive to chloride ions and have applications in biological systems for chloride determination (Geddes et al., 2001).
Regiochemistry in Nucleophilic Substitution Reactions : Research on the nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione, structurally similar to this compound, has contributed to understanding regiochemistry in such reactions, with implications for synthetic chemistry (Choi & Chi, 2004).
Inhibitors of Steroid Reductases : Compounds synthesized from 6-bromo-2-methoxyquinoline, a compound related to this compound, have shown inhibitory activity against steroid 5alpha reductases. This highlights its potential in the development of treatments for conditions modulated by these enzymes (Baston et al., 2000).
Safety and Hazards
The safety information for 6-Bromo-1-methylisoquinoline includes several hazard statements: H301, H315, H318, H335, and H413 . Precautionary statements include P261, P280, P301+P310, P305+P351+P338 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS06 .
Properties
IUPAC Name |
6-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPVVAXYQGMUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-98-5 | |
| Record name | 6-bromo-1-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


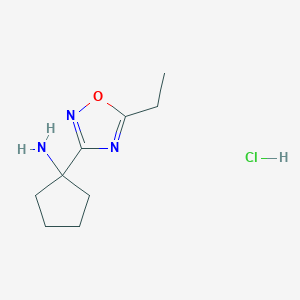
![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)
![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)
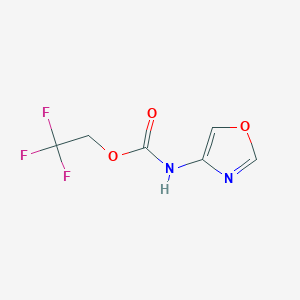
![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)
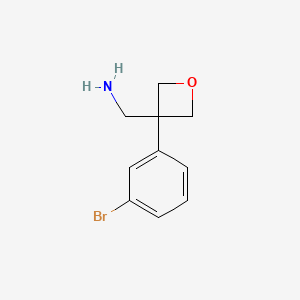
![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)
![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

